molecular formula C8H7BrN2 B1382111 3-Amino-6-bromo-2-methylbenzonitrile CAS No. 1459253-66-7

3-Amino-6-bromo-2-methylbenzonitrile

Cat. No.: B1382111
CAS No.: 1459253-66-7
M. Wt: 211.06 g/mol
InChI Key: MOMBMFUFKAKPAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-6-bromo-2-methylbenzonitrile: is an organic compound with the molecular formula C8H7BrN2 It is a derivative of benzonitrile, characterized by the presence of an amino group at the third position, a bromine atom at the sixth position, and a methyl group at the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-bromo-2-methylbenzonitrile typically involves multi-step organic reactions. One common method is the bromination of 2-methylbenzonitrile followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often include the use of bromine or bromine-containing reagents for bromination, and nitrating agents such as nitric acid for nitration. The reduction step can be achieved using reducing agents like tin(II) chloride or catalytic hydrogenation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. Industrial methods may also incorporate continuous flow reactors and advanced purification techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-bromo-2-methylbenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can convert it to an amine.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution Products: Depending on the substituent introduced, products can include various substituted benzonitriles.

    Oxidation Products: Nitro or nitroso derivatives of the original compound.

    Reduction Products: Amines or other reduced forms of the compound.

Scientific Research Applications

Chemistry: 3-Amino-6-bromo-2-methylbenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound can be used to study the effects of brominated and nitrile-containing compounds on biological systems. It may also be used in the development of bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the manufacture of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 3-Amino-6-bromo-2-methylbenzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and bromine groups can influence the compound’s binding affinity and specificity towards these targets. The nitrile group can also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

    3-Amino-2-methylbenzonitrile: Lacks the bromine atom, which may result in different reactivity and applications.

    6-Bromo-2-methylbenzonitrile:

    3-Amino-6-chloro-2-methylbenzonitrile: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and applications.

Uniqueness: 3-Amino-6-bromo-2-methylbenzonitrile is unique due to the combination of the amino, bromine, and nitrile groups on the benzene ring. This unique arrangement imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

3-amino-6-bromo-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-6(4-10)7(9)2-3-8(5)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMBMFUFKAKPAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C#N)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.